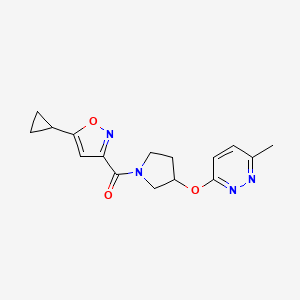

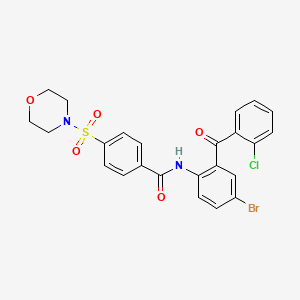

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

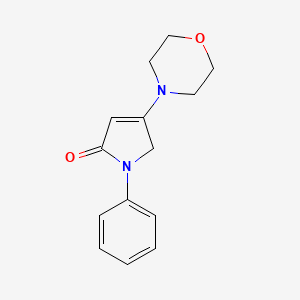

The compound "N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide" is a complex molecule that likely contains an oxazolidinone core, a sulfonyl functional group, and an oxalamide moiety. The presence of these functional groups suggests that the compound could be synthesized through a multi-step process involving the formation of an oxazolidin-2-one derivative, followed by subsequent functionalization with a sulfonyl group and an oxalamide group.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported in the literature. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This suggests that a similar strategy could be employed for the synthesis of the target compound, with modifications to incorporate the specific methoxy and methyl substituents on the phenyl ring, as well as the oxalamide functionality.

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a sulfonyl group would introduce electron-withdrawing characteristics, potentially affecting the reactivity of the molecule . The oxalamide group would likely be attached to the oxazolidinone ring through a methylene linker, as suggested by the name of the compound.

Chemical Reactions Analysis

Oxazolidin-2-one derivatives can undergo various chemical reactions. For example, they can be converted into N-acyliminium ions in the presence of titanium tetrachloride, which can then react with allyltrimethylsilane . Additionally, N-sulfonyl-1,2,3-triazoles have been shown to participate in rhodium-catalyzed transannulation reactions and denitrogenative hydration to produce α-amino ketones . These reactions highlight the potential reactivity of the sulfonyl and oxazolidinone components of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-one derivatives and related compounds have been described in the literature. For instance, N-methyl-2-oxazolidinones exhibit stereo- and regioselectivity in their formation and have been used as intermediates in the construction of other heterocyclic compounds . The electronic effects of substituents on the oxazolidinone ring can affect the reactivity of the molecule, as seen in the synthesis of nonsymmetrical sulfamides . Moreover, the stability of related compounds, such as methyl N-(benzylsulfonyl)oxamate, has been studied, and their ability to form stable complexes with solvents like dimethylformamide has been reported .

Scientific Research Applications

Antimicrobial Applications

Oxazolidinones, such as the class of compounds related to N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, are noted for their unique mechanism of inhibiting bacterial protein synthesis. Studies have demonstrated their effectiveness against a wide range of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecium and faecalis, and Streptococcus pneumoniae, among others. Their activity is unaffected by human serum and they show a low frequency of spontaneous mutation, indicating a lower risk of resistance development. This makes them particularly valuable in treating infections resistant to other antibiotics (Zurenko et al., 1996).

Synthesis Methodologies

The synthesis of oxazolidinone derivatives, including compounds similar to N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, has been a subject of significant research. Novel synthetic routes have been developed to create enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols, showcasing the versatility and adaptability of these compounds for various biological applications (Park et al., 2003). Moreover, the synthesis and antimicrobial screening of highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes reveal the broad spectrum of bioactivity these compounds can offer, highlighting their potential in developing new antimicrobial therapies (Babu et al., 2013).

properties

IUPAC Name |

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-15-4-6-17(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-31-20)32(28,29)18-8-9-19(30-3)16(2)12-18/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTFGIYQYUSQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)